molecular formula C11H12O2 B8525706 2-(2-Methylbenzyl)acrylic acid

2-(2-Methylbenzyl)acrylic acid

Cat. No. B8525706
M. Wt: 176.21 g/mol
InChI Key: PDTUZYWFWOOYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04929641

Procedure details

To the acid of Step 2 (12.0 g, 0.11 mol) in H2O (25 ml) at 0° C., add 40% dimethylamine (12.9 ml, 0.115 mol), then another 12.0 g acid. Stir 10 min., add H2O (50 ml), then 38% formaldehyde (25 ml, 0.31 mol). Allow to warm to room temperature over 18 hr., filter the solid, slurry in H2O (200 ml), and heat at 90° for 2.5 hr. Extract with diethyl ether, acidify the aqueous layer, allow the oil to crystallize, and filter the solid. Dissolve in Et2O, filter and concentrate to obtain the product as a waxy solid. Recrystallize from Et2O:hexane to obtain the title compound, m.p. 82°-3° C.
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[CH2:4][CH:5]([C:9](O)=O)[C:6]([OH:8])=[O:7].CNC.C=O>O>[CH3:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[CH2:4][C:5](=[CH2:9])[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
CC1=C(CC(C(=O)O)C(=O)O)C=CC=C1
Name
Quantity
12.9 mL
Type
reactant
Smiles
CNC
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
acid
Quantity
12 g
Type
reactant
Smiles
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
, filter the solid
TEMPERATURE
Type
TEMPERATURE
Details
slurry in H2O (200 ml), and heat at 90° for 2.5 hr
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
Extract with diethyl ether
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
filter the solid
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve in Et2O
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to obtain the product as a waxy solid
CUSTOM
Type
CUSTOM
Details
Recrystallize from Et2O

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=C(CC(C(=O)O)=C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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